

Application Notes and Protocols: JAK-IN-3 In Vitro Kinase Assay

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro potency and selectivity of **JAK-IN-3**, a potent inhibitor of the Janus kinase (JAK) family. The provided methodologies are intended to guide researchers in setting up a robust and reproducible kinase assay for the evaluation of JAK inhibitors.

Introduction

The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases comprising four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2][3] These enzymes play a critical role in cytokine-mediated signaling through the JAK-STAT pathway, which is integral to immune responses and hematopoiesis.[4][5] Dysregulation of JAK signaling is implicated in various autoimmune diseases and cancers, making JAKs attractive therapeutic targets.[2][6][7]

JAK-IN-3 is a potent JAK inhibitor with varying activity against the different JAK family members. In vitro kinase assays are essential for quantifying the inhibitory activity (e.g., IC50 values) of compounds like **JAK-IN-3** against purified kinase enzymes. This document outlines a common and adaptable method for such an assay.

JAK-STAT Signaling Pathway



Methodological & Application

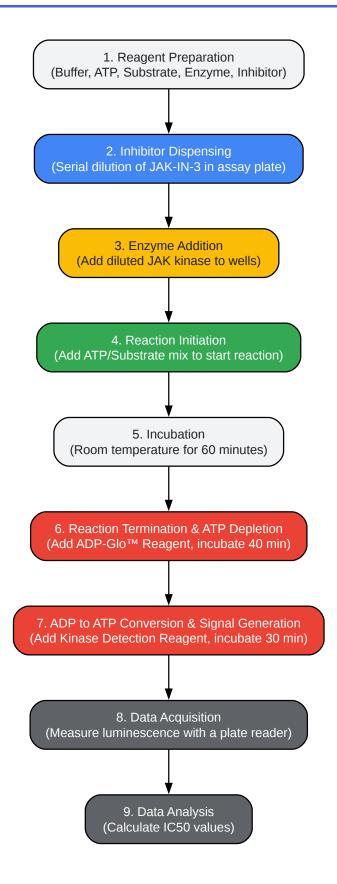
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The JAK-STAT signaling cascade is initiated when a cytokine binds to its corresponding receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes.









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